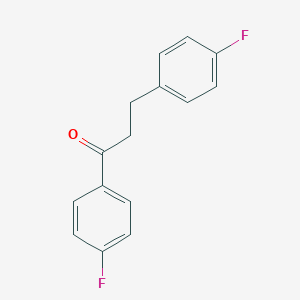

1,3-Bis(4-fluorophenyl)propan-1-one

Descripción general

Descripción

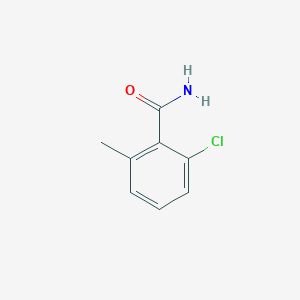

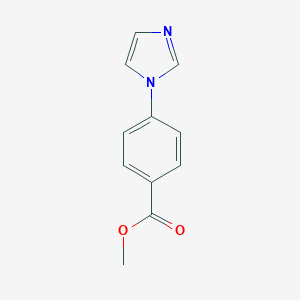

“1,3-Bis(4-fluorophenyl)propan-1-one” is a chemical compound with the molecular formula C15H12F2O . It is also known by other names such as “4’-FLUORO-3-(4-FLUOROPHENYL)PROPIOPHENONE”, “MFCD03843575”, and "4/'-FLUORO-3-(4-FLUOROPHENYL)PROPIOPHENONE" .

Synthesis Analysis

The synthesis of “1,3-Bis(4-fluorophenyl)propan-1-one” involves the reaction of 4,4’-difluoro chalcone with hydrazine hydrate in propionic acid . The synthesized compound is well characterized by IR, 1H-NMR, 13C-NMR, LCMS data, and elemental analysis .

Molecular Structure Analysis

The molecular structure of “1,3-Bis(4-fluorophenyl)propan-1-one” consists of two 3-fluoro-substituted benzene rings. The dihedral angle between these two rings is 5.7° . The compound has a molecular weight of 246.25 .

Physical And Chemical Properties Analysis

“1,3-Bis(4-fluorophenyl)propan-1-one” has a molecular weight of 246.25 . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has no hydrogen bond donors and three hydrogen bond acceptors . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 246.08562133 . The topological polar surface area is 17.1 Ų .

Aplicaciones Científicas De Investigación

Antimicrobial Studies

This compound has been used in the synthesis of pyrazole-derived hydrazones, which have shown to be potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii . These molecules are non-toxic to human cells at high concentrations .

Synthetic Cathinones

The compound is related to synthetic cathinones, a group of novel psychoactive substances. Some of these substances have been detected for the first time from early 2019 to mid-2022 . Synthetic cathinones can pose a significant threat to health and life .

Fluorescent pH Probes

Derivatives of this compound have been used in the development of fluorescent pH probes. These probes demonstrate significant fluorescent enhancement in acidic solutions and can be used for pH measurement in aqueous solutions.

Preparation of Quinoxaline

The compound has been used in the preparation of 2-(4-fluorophenyl)-3-methylquinoxaline .

Synthesis of Pyrazoline Derivatives

Two new pyrazoline derivatives were synthesized by reacting 4,4’-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in ethanolic sodium hydroxide solution . These compounds were confirmed by single crystal X-ray diffraction data and supported by IR, NMR, and mass spectral data .

Synthesis of Terphenyl Derivative

The compound has been used in the synthesis of a new terphenyl derivative as well as oxidative aromatization of α,β-unsaturated cyclohexenone to the corresponding phenol derivative .

Propiedades

IUPAC Name |

1,3-bis(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIFBTBJTWEOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600546 | |

| Record name | 1,3-Bis(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(4-fluorophenyl)propan-1-one | |

CAS RN |

104147-29-7 | |

| Record name | 1,3-Bis(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the structural features of 1,3-bis(4-fluorophenyl)propan-1-one?

A1: 1,3-Bis(4-fluorophenyl)propan-1-one serves as a crucial precursor in synthesizing diverse heterocyclic compounds, such as pyrazoles and oxadiazines [, ]. The molecule's structure significantly influences its reactivity and the resulting products. For instance, the two bromine substituents on the chalcone moiety in 1,3-bis(4-fluorophenyl)propan-1-one are almost anti-periplanar, with a Br—C—C—Br torsion angle of 176.9° []. This conformation likely influences its reactivity with nucleophiles like hydrazines, dictating the stereochemistry of the final heterocyclic products. Additionally, weak C—Br⋯π interactions observed in its crystal structure might contribute to its stability [].

Q2: How is 1,3-bis(4-fluorophenyl)propan-1-one used in heterocycle synthesis?

A2: 1,3-Bis(4-fluorophenyl)propan-1-one reacts differently with various hydrazines, leading to the formation of distinct heterocycles []. For example, its reaction with phenylhydrazine yields 3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole []. In contrast, reacting it with 4-hydroxybenzohydrazide produces (5RS,6SR)-6-(4-fluorobenzoyl)-5-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazine []. These examples highlight the versatility of 1,3-bis(4-fluorophenyl)propan-1-one as a building block in synthesizing structurally diverse heterocyclic compounds with potential applications in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)

![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)